1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol 1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18794122
InChI: InChI=1S/C15H13BrN2O3S/c1-10(19)14-9-12-13(16)7-8-17-15(12)18(14)22(20,21)11-5-3-2-4-6-11/h2-10,19H,1H3
SMILES:
Molecular Formula: C15H13BrN2O3S
Molecular Weight: 381.2 g/mol

1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol

CAS No.:

Cat. No.: VC18794122

Molecular Formula: C15H13BrN2O3S

Molecular Weight: 381.2 g/mol

* For research use only. Not for human or veterinary use.

1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol -

Specification

Molecular Formula C15H13BrN2O3S
Molecular Weight 381.2 g/mol
IUPAC Name 1-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]ethanol
Standard InChI InChI=1S/C15H13BrN2O3S/c1-10(19)14-9-12-13(16)7-8-17-15(12)18(14)22(20,21)11-5-3-2-4-6-11/h2-10,19H,1H3
Standard InChI Key SGKGGDLJQMXGDY-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a pyrrolo[2,3-b]pyridine scaffold, a bicyclic system combining pyrrole and pyridine rings. Key substituents include:

  • A bromine atom at the 4-position, enhancing electrophilic reactivity and enabling cross-coupling reactions .

  • A phenylsulfonyl group (-SO2_2Ph) at the 1-position, which stabilizes the molecule through electron-withdrawing effects and participates in nucleophilic substitutions .

  • An ethanol moiety at the 2-position, contributing to solubility and serving as a handle for further derivatization.

Physical Properties

The compound typically presents as a white to off-white crystalline solid. Its solubility profile varies significantly with solvent polarity, showing moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane but limited solubility in water. The table below summarizes critical physicochemical data:

PropertyValue
Molecular FormulaC15H13BrN2O3S\text{C}_{15}\text{H}_{13}\text{Br}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight381.2 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, CH2_2Cl2_2

These properties underscore its suitability for organic synthesis and biological screening.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol involves multi-step organic transformations:

  • Scaffold Construction: The pyrrolo[2,3-b]pyridine core is assembled via cyclization of appropriately substituted pyridine and pyrrole precursors. Heating under reflux with catalysts like palladium facilitates this step.

  • Bromination: Electrophilic bromination introduces the bromine atom at the 4-position, often using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in a halogenated solvent.

  • Sulfonylation: The phenylsulfonyl group is introduced via nucleophilic substitution, typically employing benzenesulfonyl chloride in the presence of a base .

  • Ethanol Moiety Addition: A hydroxyl group is incorporated through reduction of a ketone intermediate using agents like sodium borohydride.

Reaction Mechanisms and Derivatives

The compound’s reactivity is dominated by its functional groups:

  • The bromine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures, expanding structural diversity .

  • The phenylsulfonyl group undergoes nucleophilic displacement with amines or thiols, enabling the introduction of varied substituents .

  • The ethanol group can be oxidized to a ketone or esterified for prodrug development.

Notably, derivatives such as 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and 2-iodo analogs have been synthesized, demonstrating the scaffold’s versatility .

Analytical Characterization

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra show distinct signals for the pyrrolopyridine protons (δ 7.8–8.2 ppm), sulfonyl aromatic protons (δ 7.5–7.7 ppm), and ethanol protons (δ 3.6–4.0 ppm).

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 381.2 [M+H]+^+.

  • High-Performance Liquid Chromatography (HPLC): Purity exceeding 95% is achieved using reverse-phase C18 columns with acetonitrile-water gradients.

Future Perspectives

Ongoing research aims to:

  • Optimize the compound’s pharmacokinetic profile through structural modifications.

  • Explore synergistic effects with existing chemotherapeutic agents.

  • Develop targeted delivery systems to enhance tumor specificity.

The unique combination of a reactive bromine atom, sulfonyl group, and ethanol moiety positions this compound as a promising lead for anticancer drug development.

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